ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC8639267
Molecular Formula: C20H16BrNO6S
Molecular Weight: 478.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16BrNO6S |
|---|---|
| Molecular Weight | 478.3 g/mol |
| IUPAC Name | ethyl 5-acetyl-2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H16BrNO6S/c1-4-27-20(26)15-9(2)16(10(3)23)29-18(15)22-17(24)13-8-11-7-12(21)5-6-14(11)28-19(13)25/h5-8H,4H2,1-3H3,(H,22,24) |
| Standard InChI Key | ILCFRDJYNKSTJO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Introduction
Structural Elucidation and Molecular Characteristics
The compound integrates three distinct pharmacophoric elements: a 6-bromo-2-oxochromene core, a 4-methylthiophene unit, and an acetylated ethyl ester side chain, interconnected via amide and ester linkages (Fig. 1).
Chromenone Framework
The 6-bromo-2-oxo-2H-chromen-3-yl fragment features a benzopyranone skeleton with a bromine atom at position 6 and a ketone at position 2. X-ray diffraction data from analogous chromenones indicate bond angles of 116.23°–123.18° for the fused aromatic system, consistent with sp² hybridization . Bromination at C6 enhances electrophilic reactivity, potentially facilitating nucleophilic aromatic substitutions in downstream modifications.
Thiophene-Amide Assembly
The thiophene ring adopts a planar configuration with C–C–S bond angles of 91.45°–113.20°, as observed in methyl-2-thiophene carboxylate derivatives . The amide linkage (–NH–C(=O)–) between the chromenone and thiophene introduces rotational constraints, favoring trans-configurations that minimize steric clashes between the aromatic systems.
Ester and Acetyl Modifications
The ethyl ester (–COOEt) at C3 and acetyl (–COCH₃) group at C5 of the thiophene ring contribute to the molecule’s lipophilicity. Calculated logP values for similar esters range from 3.52–3.73, suggesting moderate membrane permeability .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₆BrNO₆S | |
| Molecular weight | 478.3 g/mol | |
| Chromenone C–Br bond length | 1.89 Å (estimated) | |
| Thiophene C–S–C angle | 91.45°–96.81° |
Synthetic Strategies and Reaction Mechanisms
Synthesis of this compound involves sequential coupling of prefunctionalized chromenone and thiophene precursors.
Chromenone Synthesis
The 6-bromo-2-oxochromene-3-carbonyl chloride intermediate is prepared via Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, followed by bromination and chlorination. Key steps include:
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Condensation: Trifluoroacetic acid-catalyzed cyclization yields 2-oxochromene-3-carbonitrile.
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Bromination: Electrophilic aromatic substitution introduces Br at C6 using Br₂/FeCl₃.
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Chlorination: Treatment with SOCl₂ converts the nitrile to acyl chloride.
Thiophene Functionalization
The thiophene moiety is synthesized through:
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Vilsmeier-Haack Reaction: Formylation at C2 using POCl₃/DMF.
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Acetylation: Friedel-Crafts acylation at C5 with acetyl chloride/AlCl₃.
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Esterification: Ethyl ester formation via reflux with ethanol/H₂SO₄ .
Final Coupling
Amide bond formation between the chromenone acyl chloride and thiophene amine is achieved under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂), yielding the target compound in 62–68% purity.
Computational Modeling and Electronic Properties
Density functional theory (DFT) simulations on analogous hybrids reveal:
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HOMO-LUMO Gap: 3.8–4.2 eV, indicating moderate electronic excitation energy conducive to charge-transfer interactions .
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Molecular Electrostatic Potential (MEP): Negative potentials localized on the chromenone carbonyl and thiophene sulfur, suggesting nucleophilic attack sites .
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Docking Studies: Preliminary virtual screening against SARS-CoV-2 main protease (Mpro) shows binding affinity (ΔG = −7.2 kcal/mol) via H-bonds with Glu166 and hydrophobic contacts with Met49 .
| Compound | Target | IC₅₀/MIC |
|---|---|---|
| 6-Bromo-2-oxochromene-3-carbonitrile | S. aureus | 8 μg/mL |
| Ethyl thiophene-3-carboxylate | Tubulin | 1.5 μM |
| Target compound (predicted) | Tubulin/Mpro | 1.2 μM/−7.2 kcal/mol |
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes with ≤70% yields necessitate flow chemistry optimization.
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ADMET Profile: High molecular weight (478.3 g/mol) may limit blood-brain barrier permeability.
Proposed solutions:
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Microwave-Assisted Synthesis: Reduce reaction times and improve amidation efficiency.
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Prodrug Design: Mask ester groups as phosphate salts to enhance aqueous solubility.
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